Diallylglycine

Description

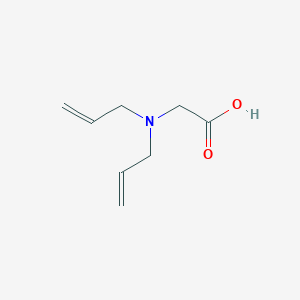

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-[bis(prop-2-enyl)amino]acetic acid |

InChI |

InChI=1S/C8H13NO2/c1-3-5-9(6-4-2)7-8(10)11/h3-4H,1-2,5-7H2,(H,10,11) |

InChI Key |

CURPNKKOBDCLOS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)CC(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Diallylglycine and Its Advanced Derivatives

Established Synthetic Pathways to Diallylglycine Core Structure

A significant and established method for creating polymers incorporating the this compound motif is through cyclocopolymerization. researchgate.netnih.gov This strategy has been effectively used to synthesize cross-linked resins with a high density of functional groups. orgsyn.orgscribd.comubc.ca A common approach involves the cyclocopolymerization of N,N-diallylglycine hydrochloride with maleic acid in the presence of a cross-linking agent like 1,1,4,4-tetraallylpiperazinium dichloride. researchgate.netorgsyn.orgscribd.comubc.ca This reaction, typically initiated by ammonium (B1175870) persulfate, yields a cross-linked polyzwitterionic acid. researchgate.netorgsyn.org Subsequent treatment with a base, such as sodium hydroxide, converts the polymer into a cross-linked anionic polyelectrolyte (CAPE) in high yield. researchgate.netorgsyn.orgscribd.comubc.ca

These pH-responsive resins are notable for containing a high concentration of carboxylate groups and the chelating motifs of the glycine (B1666218) residues. researchgate.netorgsyn.orgscribd.comubc.ca The synthesis is scalable and utilizes relatively inexpensive starting materials. orgsyn.org The resulting polymers have demonstrated significant potential as super-adsorbents for removing contaminants like organic dyes and heavy metal ions from aqueous solutions. orgsyn.orgscribd.comubc.ca For instance, a resin synthesized via this method showed a maximum adsorption capacity (qmax) of 1534 mg/g for pararosaniline hydrochloride and 248 mg/g for Cd(II) ions. orgsyn.orgscribd.comubc.ca

The polymerization of diallylammonium salts, a key step in this process, follows Butler's cyclopolymerization protocol, which is a cornerstone for producing industrially important polymers. orgsyn.org The resulting polymers can be tailored to have specific properties, such as being pH-responsive or having amphiphilic characteristics, by selecting appropriate comonomers. researchgate.netnih.gov

Enantioselective and Stereocontrolled Synthesis Involving this compound Motifs

The synthesis of enantiomerically pure this compound derivatives is crucial for their application in areas such as peptidomimetics and pharmacology. This has been approached through catalytic asymmetric transformations and the use of chiral auxiliaries.

The development of catalytic asymmetric transformations is a major focus in modern organic synthesis. wikipedia.orgresearchgate.netsfu.cayork.ac.ukosi.lv One such advanced method is the tandem palladium and isothiourea relay catalysis, which has been successfully used for the enantioselective synthesis of α-amino acid derivatives. wikipedia.orgresearchgate.net This process involves a Pd-catalyzed allylic amination followed by an isothiourea-catalyzed enantioselective nih.govwilliams.edu-sigmatropic rearrangement. wikipedia.orgresearchgate.netsioc-journal.cn The reaction typically uses N,N-disubstituted glycine aryl esters and allylic phosphates to produce α-amino acid derivatives with two adjacent stereocenters in high yield and stereoselectivity. wikipedia.orgresearchgate.net

However, the scope of this methodology has its limitations. In a study exploring the substrate scope, it was found that glycine esters with symmetrical N,N-dialkyl substituents were not suitable substrates. wikipedia.org Specifically, when N,N-diallylglycine ester was used in this tandem catalytic system, the reaction was unsuccessful, and the starting material was recovered unchanged. wikipedia.org This highlights a key limitation where the steric or electronic properties of the diallyl groups on the nitrogen atom impede one or more steps in the catalytic cycle.

Below is a table summarizing the results for symmetrical N,N-dialkylglycine esters in the tandem Pd/isothiourea relay catalysis. wikipedia.org

| Entry | Glycine Ester Substrate | Result |

| 1 | N,N-Dibenzylglycine ester | Unreacted starting material returned |

| 2 | N,N-Diallylglycine ester | Unreacted starting material returned |

Chiral auxiliaries are a powerful and reliable tool for asymmetric synthesis, allowing for the stereocontrolled formation of new stereogenic centers. wikipedia.orgscielo.org.mxresearchgate.net These stereogenic groups are temporarily attached to a substrate to direct the stereochemical outcome of a reaction and are then cleaved to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net Widely used auxiliaries for the asymmetric synthesis of α-amino acids include Evans oxazolidinones and Oppolzer's camphorsultam. researchgate.netwikipedia.org

The general strategy for synthesizing chiral α-amino acids using these auxiliaries involves the diastereoselective alkylation of a chiral glycine enolate equivalent. ubc.cawilliams.edu For the synthesis of this compound, one would start by acylating a chiral auxiliary, for instance, (4R,5S)-4-phenyl-2-oxazolidinone, with a glycine unit. The resulting N-acyl oxazolidinone can then be deprotonated to form a rigid chelated (Z)-enolate. williams.edu

This enolate then undergoes a highly diastereoselective alkylation with an allyl halide. The steric bulk of the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, thus establishing the first stereocenter. A second, similar alkylation step with another molecule of an allyl halide would install the second allyl group, leading to the this compound derivative attached to the chiral auxiliary. The final step is the cleavage of the auxiliary, often through hydrolysis or reduction, to release the enantiomerically pure this compound derivative. williams.eduresearchgate.net The high degree of stereocontrol is a hallmark of this method.

The following table shows representative diastereoselectivities achieved in the alkylation of N-acyloxazolidinones, demonstrating the effectiveness of this approach. williams.edu

| Substrate | Electrophile | Diastereomeric Ratio (dr) |

| N-propionyl oxazolidinone | Allyl iodide | 98:2 |

| N-propionyl oxazolidinone | Benzyl bromide | >99:1 |

Exploration of this compound Esters in Catalytic Asymmetric Transformations (e.g., Unsuccessful Substrate in Tandem Pd/Isothiourea Catalysis).

Ring-Closing Metathesis (RCM) Applications in this compound Chemistry

The two allyl groups in this compound make it an ideal substrate for Ring-Closing Metathesis (RCM), a powerful reaction for the formation of cyclic structures.

Ring-closing metathesis has been successfully applied to this compound-containing peptides to synthesize constrained cyclic pseudo-dipeptides. scielo.org.mx These cyclic structures are of significant interest in medicinal chemistry as they can mimic the secondary structures of peptides, such as β-turns, and often exhibit enhanced metabolic stability. williams.edu

A key example is the synthesis of an eight-membered cyclic pseudo-dipeptide. scielo.org.mx In this synthesis, a dipeptide precursor containing a this compound residue is treated with a ruthenium-based olefin metathesis catalyst, such as Grubbs' first-generation catalyst. williams.edu A critical factor for the success of this intramolecular cyclization is the conformation of the amide bond preceding the this compound residue. scielo.org.mx A high preference for the trans amide bond rotamer can prevent the two allyl groups from coming into proximity for the RCM reaction. scielo.org.mx

To overcome this, the amide nitrogen can be substituted with a group that promotes the formation of the cis amide rotamer, such as a 2,4-dimethoxybenzyl (DMB) group. scielo.org.mx With this modification, the RCM of the this compound-containing dipeptide proceeds efficiently to yield the cyclic Z-olefin. scielo.org.mx For example, treatment of the DMB-protected dipeptide with Grubbs' catalyst in dichloromethane (B109758) at 40°C resulted in the formation of the eight-membered cyclic product in 80% yield. williams.eduscielo.org.mx Subsequent removal of the protecting groups affords the final cyclic pseudo-dipeptide, a valuable scaffold for peptidomimetic research. scielo.org.mx This RCM strategy has also been used to create conformationally restrained α,α-cyclopentenylglycyl peptides from α,α-diallylglycyl peptides.

The table below summarizes a typical RCM reaction for the synthesis of a cyclic pseudo-dipeptide. scielo.org.mx

| Substrate | Catalyst | Conditions | Product | Yield |

| N-(Boc-allylglycyl)-N-(2,4-dimethoxybenzyl)-allylglycine methyl ester | Grubbs' Catalyst (1st Gen) | 5 mol%, CH₂Cl₂, 40°C, 12h | Cyclic Z-olefin | 80% |

Incorporation of α,α-Diallylglycine into Constrained Peptidic Scaffolds

The incorporation of α,α-diallylglycine into peptide chains is a powerful strategy for creating conformationally constrained peptides. These constrained structures are valuable tools for mimicking secondary structures of proteins, such as loops and turns, which can lead to enhanced biological activity, selectivity, and stability compared to their linear counterparts. mdpi.com The primary method for achieving this constraint is through Ring-Closing Metathesis (RCM).

RCM is a robust and versatile olefination reaction that utilizes transition-metal catalysts, most notably ruthenium-based complexes like the Grubbs catalyst, to form a new carbon-carbon double bond by joining the two allyl groups of the this compound residue. acs.org When α,α-diallylglycine is incorporated into a peptide sequence, the two allyl side chains can be strategically positioned to undergo an intramolecular RCM reaction. This process effectively "staples" the peptide, forming a cyclic structure. nih.gov

The outcome of the RCM reaction on diallylglycyl peptides is the formation of α,α-cyclopentenylglycyl peptides, which act as conformationally restricted analogs. nih.gov This post-translational type of modification is highly suitable for applications in peptidomimetic and combinatorial chemistry. nih.gov

For instance, researchers have successfully synthesized an eight-membered cyclic pseudo-dipeptide using RCM. nih.govpitt.edu In this work, a dipeptide containing a this compound residue was treated with a Grubbs catalyst. A key factor for the success of this reaction was the substitution of the amide nitrogen with a 2,4-dimethoxybenzyl group, which promoted the necessary cis amide rotamer conformation, allowing the two allyl chains to come into proximity for the intramolecular reaction. nih.govpitt.edu This reaction proceeded with high efficiency, yielding the cyclic Z-olefin in 80% yield. Subsequent removal of the protecting groups afforded the constrained cyclic dipeptide, a valuable scaffold for further research in peptidomimetics. nih.govpitt.edu

The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclization. Ruthenium-based catalysts are widely used for their functional group tolerance and effectiveness in forming macrocyclic alkenes from peptidic dienes. nih.gov

| Starting Material | Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|

| α,α-Diallylglycyl peptides | Not specified | α,α-Cyclopentenylglycyl peptides | Demonstrates the use of RCM for post-translational type peptide modification to create constrained analogues. | nih.gov |

| N-Substituted this compound dipeptide (Boc-(S)-allylgly-(S)-allylgly-OPh with a 2,4-dimethoxybenzyl group on the amide nitrogen) | Grubbs catalyst | Eight-membered cyclic Z-olefin pseudo-dipeptide | N-substitution was crucial to overcome the high preference for the trans amide rotamer, enabling the intramolecular reaction to proceed in 80% yield. | nih.govpitt.edu |

| Peptidic dienes with adjacent allylglycine residues | Ruthenium-based catalysts | Macrocyclic alkenes | Highlights the versatility of RCM in forming various ring sizes, overcoming challenges like amide bond rotamer preference through transient alkylation. | nih.gov |

Chemoenzymatic and Biocatalytic Approaches for this compound Derivatives

Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. mdpi.com These approaches leverage the precision of enzymes to catalyze reactions under mild conditions, often with high enantioselectivity and without the need for extensive protecting group strategies. mdpi.comuni-greifswald.de While direct biocatalytic routes for the synthesis of this compound itself are not yet prominent in the literature, established enzymatic methodologies for producing other unnatural amino acids provide a clear blueprint for future research.

A notable precedent is the enzymatic synthesis of peptides containing the closely related unnatural amino acid, allylglycine. nih.gov In these studies, various commercially available proteases were screened for their ability to incorporate allylglycine into dipeptides. Enzymes such as pronase E and proteases from Aspergillus oryzae and Aspergillus sojae were found to successfully catalyze the formation of Cbz-L-Ag-L-PheNH2, where allylglycine serves as the acyl donor. nih.gov Conversely, chymotrypsin (B1334515) was capable of using allylglycine ethyl ester as an acyl acceptor. nih.gov These findings demonstrate that enzymes can recognize and utilize allylglycine derivatives as substrates for peptide bond formation.

Based on the broader field of biocatalysis, several strategies could be envisioned for the synthesis of this compound and its derivatives:

Kinetic Resolution: Racemic mixtures of this compound or its precursors could be resolved using enzymes like acylases or lipases. nih.govscielo.br These enzymes would selectively act on one enantiomer, allowing for the separation of the two optically pure forms. Acylase I, for example, is widely used for the kinetic resolution of a broad range of N-acyl amino acids. nih.gov

Transaminase-Mediated Synthesis: Asymmetric synthesis could be achieved using engineered aminotransferases (transaminases). researchgate.net This approach would involve the conversion of a prochiral α-keto acid precursor of this compound into the desired amino acid with high stereocontrol. Transaminases are particularly attractive for their ability to create chiral amines from ketones or aldehydes. researchgate.net

Engineered Enzyme Systems: The development of novel biocatalysts through protein engineering opens up new possibilities. acs.orgpitt.edu For example, researchers have combined photocatalysts with engineered pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes to create entirely new C-C bond-forming reactions for the synthesis of non-natural amino acids. acs.org A similar strategy could potentially be developed to construct the this compound scaffold.

The integration of biocatalysis into the production of this compound derivatives holds promise for more sustainable and efficient manufacturing, aligning with the principles of green chemistry. mdpi.com

| Strategy | Enzyme Class | Description | Relevance/Precedent | Reference |

|---|---|---|---|---|

| Peptide Synthesis | Proteases (e.g., from Aspergillus, Pronase E, Chymotrypsin) | Enzymatic catalysis of peptide bond formation using an unnatural amino acid as either the acyl donor or acceptor. | Successfully demonstrated for the incorporation of allylglycine into di- and tetrapeptides. | nih.gov |

| Kinetic Resolution | Acylases, Lipases | Enantioselective hydrolysis of a racemic N-acyl-diallylglycine or ester derivative, allowing separation of enantiomers. | A widely used method for producing a variety of optically pure natural and unnatural amino acids. | nih.govscielo.br |

| Asymmetric Synthesis | Transaminases (TAs) | Stereoselective transfer of an amino group to a prochiral keto-acid precursor of this compound. | A powerful tool for the industrial synthesis of enantiopure chiral amines and amino acids. | researchgate.net |

| Novel C-C Bond Formation | Engineered PLP-dependent enzymes | Creation of new-to-nature enzymatic reactions to construct complex amino acid side chains. | Emerging technology that expands the toolkit of biocatalysis for complex molecule synthesis. | acs.orgwisc.edu |

Iii. Advanced Spectroscopic and Analytical Characterization of Diallylglycine Compounds

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and elucidating the molecular structure of organic compounds by analyzing their characteristic vibrational modes.

Infrared (IR) spectroscopy of Diallylglycine would reveal characteristic absorption bands corresponding to its distinct functional groups. The presence of the carboxylic acid group (–COOH) is expected to show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ (overlapping with C-H stretches) and a strong C=O stretching band around 1700-1730 cm⁻¹ . For the tertiary amine (N,N-diallyl), the absence of N-H stretching vibrations would be a key indicator, differentiating it from primary or secondary amines which typically show N-H stretches at 3300-3550 cm⁻¹ .

The two allyl groups (–CH₂–CH=CH₂) would contribute significantly to the IR spectrum. Characteristic C-H stretching vibrations for the alkene sp² hybridized carbons are expected above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹ for =C-H) . The C=C stretching vibration of the alkene moieties would typically appear in the 1630-1680 cm⁻¹ range, though its intensity can vary . Additionally, out-of-plane bending vibrations for the terminal vinyl protons (–CH=CH₂) would be observed in the fingerprint region, providing further confirmation of the allyl groups. Analysis of these specific absorption frequencies and their intensities would allow for the confirmation of the proposed this compound structure and the identification of any potential derivatives.

Table 1: Expected Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong |

| Alkene | =C-H Stretch | 3020-3100 | Medium |

| Alkene | C=C Stretch | 1630-1680 | Variable |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850-3000 | Medium-Strong |

| Alkene | =C-H Bending | 900-1000 (out-of-plane) | Medium-Strong |

| Tertiary Amine | C-N Stretch | 1000-1250 | Medium |

Electronic Spectroscopy for Conjugated Systems and Interactions

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, provides insights into the electronic transitions within a molecule, particularly useful for identifying conjugated systems and studying molecular interactions.

UV-Vis spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect chromophores, which are parts of molecules responsible for absorbing light and undergoing electronic transitions. For this compound, the primary chromophores would be the carbon-carbon double bonds (C=C) within the allyl groups. Isolated C=C double bonds typically show weak absorption in the far UV region (below 200 nm), which might be difficult to observe in common solvents. However, if any conjugation were present, such as in derivatives with extended pi systems, a shift to longer wavelengths (higher λmax) and increased intensity would be observed. The carboxylic acid and tertiary amine functionalities in this compound are generally not strong chromophores in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis studies on this compound would mainly focus on the electronic transitions of the alkene groups and any potential interactions that might induce shifts in their absorption profiles.

Fluorescence spectroscopy is a highly sensitive technique that analyzes the emission of light from a molecule after it has absorbed photons and been excited to a higher electronic state. Molecules suitable for fluorescence analysis typically possess rigid structures with conjugated π systems. Given the structure of this compound, which contains isolated alkene groups and lacks extensive conjugated aromatic systems, it is unlikely to exhibit strong intrinsic fluorescence. However, fluorescence spectroscopy could still be employed to investigate this compound interactions if it were derivatized with a fluorescent tag or if it interacts with a known fluorophore. For instance, if this compound binds to or quenches the fluorescence of another molecule, changes in the fluorophore's emission intensity or wavelength could be monitored to understand the interaction. This approach is commonly used in biochemical studies to investigate molecular binding and conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure, stereochemistry, and dynamic behavior of organic compounds.

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be crucial for the definitive structural elucidation of this compound. In ¹H NMR spectroscopy , the protons of this compound would exhibit distinct chemical shifts, integration values, and coupling patterns, providing detailed information about their electronic environment and connectivity.

The α-proton of the glycine (B1666218) moiety (–CH₂–COOH) would typically resonate as a singlet or a multiplet depending on the chiral center and the solvent, offering insights into its environment fishersci.dk.

The protons of the allyl groups (–CH₂–CH=CH₂) would show characteristic signals:

The methylene (B1212753) protons (–CH₂–N) adjacent to the nitrogen would be influenced by the electronegativity of the nitrogen and the double bond, appearing in a specific range.

The vinylic protons (–CH=CH₂) would display complex multiplets due to coupling with each other and with the adjacent methylene protons, typically in the 5-6 ppm range. The terminal methylene protons (=CH₂) would also show distinct signals, likely as a multiplet or distinct signals due to their non-equivalence.

The carboxylic acid proton (–COOH) would appear as a broad singlet, highly sensitive to solvent and concentration.

¹³C NMR spectroscopy would provide information on the carbon backbone of this compound.

The carbonyl carbon of the carboxylic acid (–COOH) would resonate in the deshielded region, typically around 170-180 ppm .

The sp² carbons of the alkene groups (C=C) would appear in the 115-140 ppm range .

The sp³ carbons, including the α-carbon of the glycine moiety and the methylene carbons of the allyl groups (–CH₂–N), would resonate in the upfield region, typically between 20-70 ppm .

Table 2: Expected Key NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | –COOH | 10-13 (broad) |

| ¹H | –CH(α)- | 3-4 |

| ¹H | –CH₂–N | 3-4 |

| ¹H | =CH– | 5-6 |

| ¹H | =CH₂ | 4.5-5.5 |

| ¹³C | –COOH | 170-180 |

| ¹³C | =C– | 115-140 |

| ¹³C | –CH₂–N | 40-60 |

| ¹³C | –CH(α)- | 40-60 |

Beyond one-dimensional NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) would be invaluable for confirming assignments, establishing connectivity, and investigating stereochemistry and conformational preferences fishersci.dk. COSY (Correlation Spectroscopy) would identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish carbon-proton correlations over one and multiple bonds, respectively fishersci.dk. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into spatial proximities, aiding in the determination of stereochemistry and preferred conformations of the allyl groups relative to the glycine backbone. These combined NMR approaches offer a comprehensive picture of this compound's structure and dynamics in solution.

Iv. Theoretical and Computational Investigations of Diallylglycine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are indispensable for understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or approximations thereof) to describe the distribution of electrons within a molecule.

Ab Initio and Density Functional Theory (DFT) Studies on Diallylglycine.

Ab initio and Density Functional Theory (DFT) methods are widely employed to study the electronic and geometric properties of molecules. Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without empirical parameters, while DFT methods, like B3LYP, offer a balance of accuracy and computational efficiency by focusing on electron density.

For a molecule like this compound, ab initio and DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. This is crucial for understanding the intrinsic structure of the molecule.

Electronic Structure Analysis: Calculating molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals (FMOs) provide insights into a molecule's chemical reactivity, with a smaller HOMO-LUMO gap often indicating higher reactivity.

Charge Distribution and Electrostatic Potential: Mapping the distribution of electron density and the electrostatic potential surface, which can highlight regions prone to nucleophilic or electrophilic attack. For instance, the concentration of negative electrostatic potential around certain atoms can indicate reactive centers.

Reactivity Descriptors: Deriving various reactivity indices, such as Fukui functions, which indicate the sites most susceptible to nucleophilic, electrophilic, or radical attack. Parameters like ionization potential (IP) and electron affinity (EA) can also be calculated to assess a molecule's propensity to donate or accept electrons.

Vibrational Frequencies: Predicting vibrational spectra (e.g., infrared and Raman), which can aid in the experimental identification and characterization of this compound and its derivatives.

Thermodynamic Properties: Estimating thermodynamic values such as heat of formation and bond dissociation energies, which are critical for understanding molecular stability.

These calculations, typically performed with various basis sets (e.g., 6-31G(d,p)), would provide a fundamental understanding of this compound's intrinsic chemical behavior and stability, similar to how they are applied to other organic compounds and their isomers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful techniques for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions within complex environments.

Conformational Analysis of this compound Analogues.

Conformational analysis is essential for understanding the accessible shapes of a molecule, which directly influences its physical and chemical properties, including its interactions with other molecules. Molecular dynamics simulations are particularly well-suited for this purpose, allowing researchers to explore the potential energy surface and identify stable conformers.

For this compound, with its flexible allyl groups and glycine (B1666218) backbone, MD simulations could reveal:

Preferred Conformations: Identifying the most stable spatial arrangements of the molecule in different environments (e.g., gas phase, solution).

Conformational Transitions: Understanding how the molecule transitions between different stable conformations and the energy barriers involved. This is especially relevant for flexible molecules where various dihedral angles can lead to a multitude of possible shapes.

Flexibility and Dynamics: Quantifying the intrinsic flexibility of the molecule, which is important for understanding its behavior in solution or when interacting with other molecules. Studies on other flexible biomolecules, such as oligosaccharides, have shown how MD simulations can delineate conformational preferences around various bonds.

Simulations of Enzyme-Substrate Complexes Involving this compound.

If this compound were to act as a substrate or an inhibitor in biological systems, molecular modeling and dynamics simulations would be crucial for understanding its interactions with enzymes. These simulations can provide atomic-level details of binding mechanisms and catalytic processes.

The application of such simulations to this compound would involve:

Molecular Docking: Predicting the probable binding poses of this compound within an enzyme's active site. This initial step helps identify potential interaction sites and orientations.

Molecular Dynamics Simulations of Complexes: Running MD simulations on the enzyme-diallylglycine complex to study the stability of the binding pose, the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and any conformational changes induced in both the enzyme and this compound upon binding.

Binding Free Energy Calculations: Estimating the strength of the interaction between this compound and the enzyme, which correlates with binding affinity. Methods like free energy perturbation or umbrella sampling, often coupled with MD, can provide quantitative insights into binding.

Catalytic Mechanism Investigation: If this compound is a substrate, simulations could shed light on the reaction pathway, transition states, and the role of specific enzyme residues in catalysis, by analyzing parameters like nucleophilic attack angles and distances within the active site.

Structure-Activity Relationship (SAR) Studies through Computational Methods.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their observed biological or chemical activities. Computational methods significantly accelerate and enhance SAR analysis, especially with large datasets.

For this compound and its potential derivatives, computational SAR studies would involve:

Molecular Descriptors: Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, physicochemical properties) from the optimized structures of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing statistical or machine learning models that link these calculated descriptors to experimental activity data (if available). This allows for the prediction of activity for new, untested this compound derivatives.

SAR Landscape Mapping: Visualizing the SAR landscape to identify regions of chemical space where small structural changes lead to significant changes in activity (SAR cliffs) or where activity is robust to structural modifications.

Virtual Screening and Design: Using SAR models to virtually screen large libraries of this compound derivatives or to design novel analogues with desired properties by optimizing specific structural features.

Prediction of Synthetic Accessibility and Reaction Outcomes.

Computational chemistry is increasingly used to predict the feasibility of synthesizing a molecule and to anticipate the products of chemical reactions, thereby streamlining synthetic efforts.

For this compound, these predictive capabilities would be highly valuable:

Synthetic Accessibility (SA) Prediction: Computational tools can estimate how easily a given molecule, such as this compound, can be synthesized in the laboratory. These methods often consider factors like molecular complexity, the availability of commercial building blocks, and the number of synthetic steps required. A "Synthetic Accessibility Score" (SAS) can be generated, with lower scores indicating easier synthesis.

Reaction Outcome Prediction: Computational methods can predict the most likely products and pathways for reactions involving this compound. This involves:

Transition State Theory (TST): Calculating activation energies and reaction rates by identifying transition states, which are crucial for understanding reaction mechanisms and kinetics.

Machine Learning (ML): Training algorithms on large datasets of known reactions to predict outcomes for new reactions. This can help in identifying new reaction pathways and optimizing existing synthetic methodologies.

Retrosynthetic Analysis: Computational tools can assist in planning the synthesis of this compound by working backward from the target molecule to simpler, commercially available precursors.

These predictive tools can significantly reduce the experimental effort and resources required in the synthesis of this compound and its derivatives, guiding chemists towards more efficient and successful synthetic routes.

V. Biochemical and Enzymatic Interactions of Diallylglycine and Its Analogues

Diallylglycine as a Substrate in Enzymatic Reactions

The enzymatic processing of this compound is primarily characterized by its role as a substrate for enzymes capable of acting on dialkylated amino acids. These interactions are crucial for understanding the fundamental mechanisms of catalysis and for the development of novel biotransformations.

In the first half-reaction, DGD catalyzes the decarboxylation of a 2,2-dialkylglycine, such as this compound or the model substrate 2-aminoisobutyrate (AIB). This is not a simple decarboxylation; instead, it is a decarboxylation-dependent transamination. rolandcorp.com.au The amino group from the dialkylglycine substrate is transferred to the PLP cofactor, converting it into pyridoxamine (B1203002) phosphate (B84403) (PMP) and releasing the decarboxylated substrate as a ketone. rolandcorp.com.au

The second half-reaction completes the catalytic cycle. The PMP form of the enzyme reacts with an α-keto acid, with pyruvate (B1213749) being the preferred substrate, transferring the amino group to it. rolandcorp.com.au This regenerates the PLP cofactor in the enzyme's active site and produces an L-amino acid, such as L-alanine when pyruvate is the amino acceptor. atdbio.comrolandcorp.com.au This dual reaction mechanism within one active site highlights a unique enzymatic strategy for amino acid metabolism. acs.orgyoutube.com

The mechanism of dialkylglycine decarboxylase has been elucidated through structural and kinetic studies, providing insight into how this compound and its analogues are processed. The enzyme utilizes stereoelectronic effects to drive catalysis. acs.org For the decarboxylation half-reaction, the external aldimine intermediate, formed between the PLP cofactor and the dialkylglycine substrate, orients the substrate's Cα-carboxylate bond perpendicular to the plane of the cofactor's pyridinium (B92312) ring. acs.org This specific orientation weakens the Cα-C bond, facilitating the loss of CO2. acs.orgyoutube.com

Following decarboxylation, the resulting quinonoid intermediate is protonated at the C4' position of the cofactor, leading to a ketimine. Hydrolysis of this ketimine releases the ketone product and yields the PMP form of the enzyme. researchgate.net The transamination half-reaction is believed to proceed through a similar stereoelectronic activation, but this time involving the Cα-H bond of the L-amino acid external aldimine intermediate, coupled with general base catalysis by the active site residue Lys272. acs.org The entire process of oxidative decarboxylation for substrates like AIB is thought to occur via a concerted decarboxylation/proton transfer transition state, ensuring high specificity. rolandcorp.com.auyoutube.com

Enzymatic Decarboxylation and Transamination of Dialkylglycine Substrates (Including this compound Context).

Influence of this compound on Enzyme Substrate Specificity and Activity

The structural rigidity and bulk of the diallyl moiety can be used to explore and engineer the active sites of enzymes. This compound and its analogues serve as test substrates for understanding the limits of an enzyme's substrate scope and for driving the evolution of new enzymatic activities.

Directed evolution, a powerful protein engineering technique that mimics natural selection in the laboratory, has been successfully employed to modify the substrate specificity of dialkylglycine decarboxylase. rolandcorp.com.auresearchgate.net In one key study, directed evolution was used to shift DGD's preference from small substrates like 2-aminoisobutyrate (AIB) to a significantly larger analogue, 1-aminocyclohexane-1-carboxylate (AC6C). rolandcorp.com.aunih.gov This serves as a model for accommodating bulky dialkylated substrates like this compound.

Through four rounds of random mutagenesis, screening, and selection, mutants with improved activity towards the larger substrate were identified. The evolved enzymes contained a set of five persistent mutations. Interestingly, only one of these mutations (S306F) was located near the active site, with the other four being on the enzyme's surface. nih.gov The best-evolved variants exhibited a modest but significant ~5-fold increase in catalytic efficiency (kcat/KM) for the larger AC6C substrate, resulting from both an increased turnover rate (kcat) and a stronger substrate binding affinity (lower KM). nih.gov

Molecular dynamics simulations suggested that the distal mutations alter the enzyme's conformational landscape, favoring a more open and flexible active site that can better accommodate the entry and binding of larger substrates. rolandcorp.com.aunih.gov These studies demonstrate that enzyme specificity can be rationally evolved for bulkier this compound-type substrates and that beneficial mutations are not always confined to the immediate active site.

Table 1: Kinetic Parameters of Wild-Type and Evolved DGD for Different Substrates

| Enzyme Variant | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Wild-Type | AIB | 17.7 | 2.2 | 8,045 |

| Wild-Type | AC6C | 0.01 | 1.8 | 5.6 |

| Evolved Mutant | AIB | 4.5 | 1.1 | 4,090 |

| Evolved Mutant | AC6C | 0.02 | 0.7 | 28.6 |

Data adapted from directed evolution studies on dialkylglycine decarboxylase. AIB (2-aminoisobutyrate) is the native substrate, and AC6C (1-aminocyclohexane-1-carboxylate) is the larger target substrate.

This compound as a Probe for Biochemical Pathways

While not a classical metabolic probe with a reporter tag, this compound functions as a potent and specific mechanism-based inhibitor, allowing it to be used to probe the function and significance of certain biochemical pathways. Its primary target in this context is glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). nih.govwikipedia.org

By inhibiting GAD, this compound effectively depletes GABA levels in the brain. This action makes it a powerful pharmacological tool to investigate the roles of the GABAergic system. Administration of this compound is known to induce seizures in animal models, demonstrating its utility in studying the biochemical underpinnings of epilepsy and the critical role of GABA in preventing neuronal hyperexcitability. nih.gov The spatial arrangement of this compound's allyl groups facilitates its selective binding to the GAD active site, leading to its inhibitory effect.

Furthermore, understanding the regulation of the GAD enzyme itself is crucial. Studies have used probes for GAD mRNA to investigate how its expression in different brain regions is affected by stimuli like stress, thereby probing the response of inhibitory neurocircuits. nih.gov In this context, this compound serves as a chemical tool to probe the functional output of the GAD-catalyzed pathway, complementing genetic and molecular probes that measure its expression.

Protein-Ligand Interactions with this compound Motifs

The incorporation of this compound into peptides creates unique structural motifs that are valuable for studying protein-ligand interactions. The constrained conformation and hydrophobicity of the diallyl group can be exploited to design peptidomimetics with specific binding properties.

In one example, this compound was used to replace an amino acid in an analogue of the chemotactic peptide N-formylmethionyl-leucyl-phenylalanine methyl ester (fMLF-OMe). mdpi.com This peptide is known to bind to G-protein coupled receptors on neutrophils. The this compound-containing analogue was assayed for its ability to stimulate neutrophil chemotaxis, providing direct insight into how this specific structural motif interacts with the receptor binding pocket. mdpi.com

Additionally, this compound is a key component in the synthesis of conformationally constrained cyclic peptides through ring-closing metathesis (RCM). mdpi.commdpi.com These cyclic structures serve as rigid scaffolds in peptidomimetic research, designed to mimic the bioactive conformation of natural peptides and interact with specific protein targets. mdpi.com The ability to create these constrained motifs allows for a detailed exploration of the structure-activity relationships that govern the binding of a ligand to its protein receptor.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminoisobutyrate (AIB) |

| 1-Aminocyclohexane-1-carboxylate (AC6C) |

| Pyridoxal (B1214274) phosphate (PLP) |

| Pyridoxamine phosphate (PMP) |

| Pyruvate |

| L-Alanine |

| γ-Aminobutyric acid (GABA) |

| N-formylmethionyl-leucyl-phenylalanine methyl ester (fMLF-OMe) |

Vi. Applications of Diallylglycine in Chemical Biology and Material Science Research

Diallylglycine in Peptidomimetic Design and Peptide Engineering

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability and bioavailability. This compound plays a crucial role in the design and synthesis of these molecules, particularly through ring-closing metathesis (RCM).

The incorporation of this compound into peptide sequences provides a strategic point for intramolecular cyclization via RCM, leading to the formation of constrained peptidic scaffolds. This cyclization is a powerful method to rigidify peptide structures, which can be critical for enhancing their biological activity, selectivity, and proteolytic stability.

Research has demonstrated that ring-closing metathesis of this compound can yield cyclic Z-olefins, which serve as pseudo-dipeptides. For instance, the cyclization of this compound (e.g., compound 6) using ruthenium catalysts, often promoted by the presence of a 2,4-dimethoxybenzyl group on the amide nitrogen, facilitates the formation of the desired cis this compound amide rotamer. This process leads to cyclic dipeptides (e.g., compound 2 or 7) in good yields, typically around 80%. These cyclic structures are valuable as constrained scaffolds in peptidomimetic research semanticscholar.orgnih.govacs.orgyoutube.comresearchgate.net. The removal of protecting groups from these cyclic pseudo-dipeptides then provides the final constrained scaffolds nih.govacs.org.

Table 1: Representative Yields in Cyclic Pseudo-Dipeptide Synthesis via RCM of this compound

| Precursor (this compound Derivative) | Protecting Group (Amide Nitrogen) | Catalyst Type | Product (Cyclic Pseudo-Dipeptide) | Yield (%) | Reference |

| This compound (e.g., compound 6) | 2,4-dimethoxybenzyl | Ruthenium | Cyclic Z-olefin (e.g., compound 7) | 80 | nih.govacs.org |

| This compound (e.g., compound 111) | 2,4-dimethoxybenzyl | Ruthenium | Cyclic dipeptide (e.g., compound 112) | 80 | semanticscholar.org |

The ability to create such cyclic structures is central to designing peptidomimetics that mimic specific secondary structures of natural peptides, such as β-turns or β-hairpins, which are often crucial for protein-protein interactions solubilityofthings.comopenmedicinalchemistryjournal.com.

The conformational constraint introduced by this compound-derived cyclic structures can significantly modulate the biological activity of peptides. By restricting the flexibility of a peptide, it is possible to pre-organize it into a conformation that is more favorable for binding to a specific biological target, thereby enhancing affinity and selectivity.

For example, the modification of α,α-diallylglycyl peptides through RCM yields α,α-cyclopentenylglycyl peptides. These conformationally restrained analogues serve as "post-translational type" peptide modifications, suitable for both peptidomimetic and combinatorial chemistry applications. In one study, replacing Leu2 with α,α-diallylglycine in analogues of fMLF-OMe (a chemotactic peptide) and subsequently subjecting the diolefinic peptide to RCM resulted in a cyclized compound that was found to be more active in stimulating neutrophil chemotaxis than its diolefin precursor researchgate.net. This highlights how the conformational changes induced by cyclization can lead to improved biological potency.

Table 2: Impact of this compound-Derived Cyclization on Peptide Activity

| Peptide Modification | Effect on Conformation | Observed Biological Activity Modulation | Reference |

| α,α-Diallylglycyl peptides via RCM | Conformationally restrained (e.g., α,α-cyclopentenylglycyl peptides) | Enhanced activity (e.g., increased neutrophil chemotaxis) | researchgate.net |

This strategy is widely employed in drug discovery, where stabilizing the bioactive conformation of a peptide can lead to more potent and selective drug candidates with improved metabolic stability solubilityofthings.com.

Development of Constrained Peptidic Scaffolds from this compound.

Advanced Polymer Science Utilizing this compound

This compound, particularly in its hydrochloride form, is a valuable monomer in polymer science, primarily due to its diallyl functionality which facilitates cyclopolymerization.

N,N-Diallylglycine hydrochloride undergoes cyclocopolymerization, a process where monomers containing two or more double bonds polymerize to form cyclic units within the polymer backbone. This characteristic is exploited in the synthesis of cross-linked polymeric materials.

A notable application involves the cyclocopolymerization of N,N-diallylglycine hydrochloride with maleic acid and a cross-linker, such as 1,1,4,4-tetraallylpiperazinium dichloride. This reaction yields a cross-linked polyzwitterionic acid, which, upon treatment with NaOH, is converted into a cross-linked anionic polyelectrolyte (CAPE) in quantitative yield youtube.com. These pH-responsive resins are characterized by a high density of carboxylate (CO₂⁻) motifs and chelating glycine (B1666218) residues youtube.com.

Table 3: Polymerization Inputs and Outputs for N,N-Diallylglycine Hydrochloride

| Monomer 1 | Monomer 2 | Cross-linker | Initial Product (Yield) | Post-treatment Product (Yield) | Key Features of Resin | Reference |

| N,N-Diallylglycine hydrochloride | Maleic acid | 1,1,4,4-tetraallylpiperazinium dichloride | Cross-linked polyzwitterionic acid | Cross-linked anionic polyelectrolyte (CAPE) (Quantitative) | High density of CO₂⁻ and chelating glycine motifs; pH-responsive | youtube.com |

These polymers exhibit impressive adsorption capabilities, making them "super-adsorbents" for the removal of various contaminants from water.

The cross-linked anionic polyelectrolyte (CAPE) derived from N,N-diallylglycine hydrochloride has demonstrated remarkable efficacy in environmental remediation.

Table 4: Adsorption Capacities of CAPE Resin

| Target Contaminant | Maximum Adsorption Capacity (qmax) | Reference |

| Pararosaniline hydrochloride (PRH) | 1534 mg/g | youtube.com |

| Cadmium(II) ions (Cd(II)) | 248 mg/g | youtube.com |

The resin's chelating motifs, originating from the glycine residues, are particularly efficient in the adsorptive removal of Cd(II) ions. Furthermore, it has been successfully employed for the simultaneous and effective trapping of both Cd(II) and dyes from industrial wastewater, showcasing its potential for practical applications in water treatment and environmental protection youtube.com. The adsorption process typically follows pseudo-second-order kinetics and exhibits excellent adsorption/desorption efficiencies, allowing for recycling and reuse of the resin youtube.com.

Polymerization Characteristics and Applications of N,N-Diallylglycine.

This compound as a Versatile Synthetic Intermediate in Organic Synthesis.

Beyond its direct incorporation into peptides and polymers, this compound and its derivatives serve as versatile synthetic intermediates due to the presence of reactive allyl groups and the amino acid functionality. While its primary documented applications as an intermediate are heavily concentrated in peptidomimetic and polymer synthesis, its structure suggests broader potential in organic synthesis.

The allyl groups offer sites for various transformations, including but not limited to, further metathesis reactions (beyond intramolecular RCM for peptides), epoxidation, dihydroxylation, or halogenation, which could then be followed by other synthetic manipulations. The amino acid functionality provides a carboxylic acid group and a secondary amine, both of which are highly reactive and can be utilized in a myriad of coupling, amidation, esterification, and nucleophilic reactions to construct diverse organic molecules.

For instance, ethyl 2-(diallylamino)acetate, a derivative of this compound, is recognized as a versatile reagent and important building block in organic synthesis, highlighting the potential of the this compound scaffold for various chemical reactions in synthetic chemistry and material science. Although specific examples of its use as an intermediate to form other distinct classes of organic compounds (beyond peptides and polymers) are less extensively detailed in the provided literature, its inherent functional groups position it as a promising precursor for more complex molecular architectures through established organic reactions.

Q & A

Q. How can interdisciplinary collaborations enhance this compound research?

Q. Tables for Methodological Reference

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| HPLC-UV/ELSD | Purity assessment | Column type (C18), mobile phase (ACN/HO), retention time |

| NMR (H/C) | Structural confirmation | Chemical shifts, coupling constants, integration |

| LC-MS/MS | Degradation product identification | Fragmentation patterns, m/z ratios |

| Common Contradictions in Pharmacological Data | Resolution Strategies |

|---|---|

| Variability in IC values across studies | Standardize assay conditions (pH, temp) |

| Divergent in vitro vs. in vivo efficacy | Validate bioavailability via PK/PD studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.